Ethyl acetoacetate-3-13C
Overview
Description
Ethyl acetoacetate-3-13C, also known as ethyl 3-oxobutanoate-3-13C, is a labeled compound where the carbon-13 isotope is incorporated at the third carbon position of ethyl acetoacetate. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate-3-13C can be synthesized through the Claisen condensation of ethyl acetate-2-13C. In this reaction, two moles of ethyl acetate-2-13C condense to form one mole each of this compound and ethanol. The reaction typically requires a strong base such as sodium ethoxide in absolute ethanol .
Industrial Production Methods
On an industrial scale, ethyl acetoacetate is produced by treating diketene with ethanol . For the labeled version, the starting materials would include isotopically labeled diketene and ethanol.
Chemical Reactions Analysis
Types of Reactions
Ethyl acetoacetate-3-13C undergoes various chemical reactions, including:
Keto-enol tautomerism: In the neat liquid at 33°C, the enol form consists of about 15% of the total.
Nucleophilic substitution: The resulting carbanion from deprotonation can undergo nucleophilic substitution reactions.
Reduction: Reduction of ethyl acetoacetate gives ethyl 3-hydroxybutyrate.
Transesterification: Ethyl acetoacetate can transesterify to give benzyl acetoacetate.
Common Reagents and Conditions
Sodium ethoxide: Used in the Claisen condensation reaction.
Lithium diisopropylamide (LDA): A bulky base used to form enolates.
Sodium hydride: Used for deprotonation to form carbanions.
Major Products
Ethyl 3-hydroxybutyrate: Formed by reduction.
Benzyl acetoacetate: Formed by transesterification.
Scientific Research Applications
Ethyl acetoacetate-3-13C is used in various scientific research applications, including:
Metabolic studies: The isotopic labeling allows for tracing metabolic pathways in biological systems.
Reaction mechanism studies: Helps in understanding the detailed mechanisms of chemical reactions.
Nuclear magnetic resonance (NMR) spectroscopy: Used as a reference compound in NMR studies due to its unique isotopic labeling.
Drug development: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
Ethyl acetoacetate-3-13C exerts its effects through its ability to participate in various chemical reactions. The carbon-13 labeling allows for detailed tracking of the compound in metabolic pathways and reaction mechanisms. The molecular targets and pathways involved include keto-enol tautomerism, nucleophilic substitution, and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Similar in reactivity but with two ester groups.
Acetylacetone: Similar in undergoing keto-enol tautomerism.
Uniqueness
Ethyl acetoacetate-3-13C is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. This labeling provides a distinct advantage in tracking and analyzing metabolic pathways and reaction mechanisms .
Properties
IUPAC Name |
ethyl 3-oxo(313C)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[13C](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480003 | |
Record name | Ethyl acetoacetate-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61973-42-0 | |
Record name | Ethyl acetoacetate-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoacetate-3-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.